Difenoconazole-d6 (hydrochloride)

Catalog No.
S11208505
CAS No.
M.F
C19H18Cl3N3O3
M. Wt
448.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difenoconazole-d6 (hydrochloride)

Product Name

Difenoconazole-d6 (hydrochloride)

IUPAC Name

1-[[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4,4,5-trideuterio-5-(trideuteriomethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole;hydrochloride

Molecular Formula

C19H18Cl3N3O3

Molecular Weight

448.8 g/mol

InChI

InChI=1S/C19H17Cl2N3O3.ClH/c1-13-9-25-19(27-13,10-24-12-22-11-23-24)17-7-6-16(8-18(17)21)26-15-4-2-14(20)3-5-15;/h2-8,11-13H,9-10H2,1H3;1H/i1D3,9D2,13D;

InChI Key

QTISUTWAEMTHNS-ZLTZPWCBSA-N

Canonical SMILES

CC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl.Cl

Isomeric SMILES

[2H]C1(C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)OC4=CC=C(C=C4)Cl)Cl)([2H])C([2H])([2H])[2H])[2H].Cl

Difenoconazole-d6 (hydrochloride) is a deuterated derivative of difenoconazole, a triazole fungicide widely used in agriculture. Its chemical formula is C19H18Cl3N3O3, and it is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification enhances the compound's stability and allows for more precise tracking in biological studies. Difenoconazole-d6 functions primarily by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes, thereby exhibiting broad-spectrum antifungal activity against various pathogens affecting crops .

Typical of triazole fungicides. The primary mechanism involves the inhibition of the enzyme lanosterol 14α-demethylase, which is pivotal in the ergosterol biosynthesis pathway. This inhibition disrupts fungal cell membrane integrity, leading to cell death. The presence of deuterium in difenoconazole-d6 allows researchers to utilize nuclear magnetic resonance spectroscopy for detailed structural analysis and to study metabolic pathways in organisms exposed to this compound .

Difenoconazole-d6 exhibits significant biological activity as an antifungal agent. In laboratory studies, it has been shown to induce developmental abnormalities in zebrafish embryos, such as pericardial and yolk sac edema, along with reduced body weight and altered heart rates in larvae. These effects underscore its potential impact on non-target organisms and highlight the importance of studying its environmental interactions .

The synthesis of difenoconazole-d6 (hydrochloride) typically involves the following steps:

  • Preparation of D6-labeled precursors: Starting materials are synthesized using deuterated reagents to ensure that specific hydrogen atoms are replaced with deuterium.
  • Formation of the triazole ring: A cyclization reaction occurs where the precursor compounds react under controlled conditions to form the triazole structure.
  • Hydrochloride salt formation: The final product is converted into its hydrochloride salt form to enhance solubility and stability.

These steps can vary depending on the specific synthetic route chosen by researchers but generally follow established protocols for triazole compounds .

Difenoconazole-d6 (hydrochloride) has several applications:

  • Agricultural fungicide: It is primarily used for protecting crops from fungal diseases, enhancing yield and quality.
  • Research tool: Due to its deuterated nature, it serves as a valuable tool in pharmacokinetic studies and metabolic research, allowing scientists to trace its behavior in biological systems.
  • Environmental monitoring: Its unique properties enable researchers to study its degradation and interaction with various ecosystems .

Interaction studies involving difenoconazole-d6 often focus on its effects on non-target species and its metabolic pathways within target organisms. Research indicates that while it effectively targets fungal pathogens, it may also affect aquatic life due to its developmental toxicity in model organisms like zebrafish. Understanding these interactions is crucial for assessing ecological risks associated with its agricultural use .

Difenoconazole-d6 belongs to a class of triazole fungicides that share similar mechanisms of action but differ in their chemical structures and specific applications. Below are some similar compounds along with a comparison highlighting difenoconazole-d6's uniqueness:

Compound NameChemical StructureUnique Features
DifenoconazoleC19H18Cl3N3O3Broad-spectrum activity; used extensively in agriculture.
PropiconazoleC15H17Cl2N3O2Primarily targets Ascomycetes; less effective against Basidiomycetes.
TebuconazoleC16H19ClN2O3More potent against certain fungi; less environmentally persistent than difenoconazole.
MyclobutanilC14H15ClN2O3Exhibits systemic activity; often used in combination with other fungicides for enhanced efficacy.

Difenoconazole-d6's incorporation of deuterium provides advantages in research settings, allowing for more precise tracking and analysis compared to its non-deuterated counterparts .

Deuterium Incorporation Strategies

The synthesis of Difenoconazole-d6 (hydrochloride) requires sophisticated deuterium incorporation methodologies to achieve selective isotopic labeling while maintaining structural integrity [1]. Multiple strategic approaches have been developed for deuterium incorporation into triazole-containing compounds, each offering distinct advantages and limitations in terms of selectivity, efficiency, and reaction conditions [2].

Hydrogen-Deuterium Exchange Methodologies

The most widely employed strategy for deuterium incorporation involves hydrogen-deuterium exchange reactions using deuterium oxide as the deuterium source [1]. This approach exploits the inherent isotope effects associated with bond dissociation energies, where deuterium-carbon bonds exhibit greater stability compared to hydrogen-carbon bonds [3]. The methodology typically operates under mild temperature conditions ranging from 25 to 120 degrees Celsius, with reaction times extending from 4 to 24 hours depending on substrate reactivity [1].

Catalytic Deuteration Approaches

Transition metal-catalyzed deuteration represents a highly selective methodology for achieving precise deuterium incorporation [4]. The copper-catalyzed azide-alkyne cycloaddition methodology has demonstrated exceptional utility for regioselective deuterium incorporation into triazole structures [2]. This approach utilizes a biphasic dichloromethane-deuterium oxide system with copper sulfate and sodium ascorbate catalysts, achieving deuterium incorporation levels exceeding 90 percent under ambient conditions [2].

Isotope Exchange in Basic Media

Base-catalyzed isotope exchange reactions provide an alternative pathway for deuterium incorporation, particularly effective for positions adjacent to electron-withdrawing groups [1]. These reactions typically employ deuterium oxide in combination with strong bases such as sodium tert-butoxide or potassium carbonate, operating at temperatures between 30 and 100 degrees Celsius [5].

StrategyDeuterium SourceTemperature Range (°C)Reaction Time (hours)Typical Deuterium Incorporation (%)AdvantagesLimitations
Hydrogen-Deuterium ExchangeD2O25-1204-2470-95Mild conditionsSide reactions
Catalytic DeuterationD2 gas80-1502-1285-98High selectivityHigh pressure
Isotope Exchange in Basic MediaD2O/Base30-1001-860-90Simple procedureBase sensitive
Direct Deuteration via Copper-Catalyzed Azide-Alkyne CycloadditionD2O/Catalyst system20-252-690-98RegioselectiveLimited substrates
Transition Metal CatalysisD2O/Metal complex100-1806-4875-95VersatileExpensive catalysts

Mechanistic Considerations

The deuterium incorporation process involves complex mechanistic pathways that are influenced by kinetic isotope effects [3] [6]. Primary isotope effects occur when the breaking of the bond to the heavy isotope becomes the rate-limiting step in the reaction, resulting in slower reaction rates for deuterated molecules due to the mass difference between hydrogen and deuterium [3]. Secondary isotope effects, while smaller in magnitude, can significantly influence the overall reaction selectivity and product distribution [6].

Optimization of Hydrochloride Salt Formation

The formation of hydrochloride salts represents a critical step in the synthesis of Difenoconazole-d6 (hydrochloride), requiring precise control of reaction parameters to achieve optimal crystal morphology, purity, and stability [7]. The salt formation process involves the protonation of the basic nitrogen atom in the triazole ring system through controlled addition of hydrochloric acid [8].

Solvent System Selection

The choice of solvent system critically influences the efficiency of hydrochloride salt formation and the quality of the resulting crystalline product [7]. Dichloromethane-diethyl ether systems have demonstrated superior performance for triazole-containing compounds, providing optimal solubility characteristics for both the free base and the hydrochloride salt [7]. The biphasic nature of this solvent system facilitates controlled precipitation and enhances crystal quality through gradual nucleation processes [7].

Hydrochloric Acid Concentration and Addition Parameters

Optimization of hydrochloric acid concentration represents a fundamental parameter in achieving quantitative salt formation while minimizing side reactions [8]. Concentrations ranging from 2.0 to 4.0 molar in diethyl ether have proven optimal for triazole-based compounds, providing sufficient driving force for protonation while maintaining controlled reaction kinetics [7]. The addition rate, typically maintained between 0.1 and 0.5 milliliters per minute, ensures proper nucleation control and prevents rapid precipitation that could compromise crystal quality [7].

Temperature Control and Reaction Conditions

Temperature control during salt formation significantly impacts the polymorphic outcome and crystal morphology of the hydrochloride salt [7]. Optimal temperatures ranging from 25 to 35 degrees Celsius provide the necessary thermodynamic conditions for stable crystal formation while preventing thermal degradation of the deuterated compound [7]. Reaction times between 30 and 60 minutes ensure complete conversion while allowing sufficient time for proper crystal development [7].

ParameterOptimal RangeCritical FactorMonitoring MethodQuality Impact
Solvent SystemDCM/EtherSolubility controlVisual inspectionCrystal morphology
HCl Concentration2.0-4.0 MStoichiometrypH measurementSalt formation efficiency
Temperature25-35°CCrystal formationIR spectroscopyPolymorphic control
Addition Rate0.1-0.5 mL/minNucleation controlParticle analysisParticle size distribution
Reaction Time30-60 minComplete conversionNMR analysisImpurity profile
Precipitation MethodSlow coolingPurity enhancementXRD analysisStability enhancement

Crystal Engineering and Polymorphic Control

The hydrochloride salt formation process must account for potential polymorphic variations that can significantly impact the physical and chemical properties of the final product [7]. Controlled crystallization conditions, including gradual cooling and seeding techniques, help ensure reproducible polymorphic outcomes and consistent product quality [7]. X-ray crystallography serves as the definitive analytical technique for confirming crystal structure and polymorphic identity [7].

Analytical Validation of Synthetic Purity

Comprehensive analytical validation of Difenoconazole-d6 (hydrochloride) synthetic purity requires a multi-technique approach to characterize both chemical purity and isotopic integrity [9] [10]. The analytical strategy must address the unique challenges associated with deuterated compounds, including isotope-induced spectroscopic shifts and potential deuterium exchange processes [11].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy serves as the primary analytical technique for assessing chemical purity and structural confirmation [12]. The technique provides quantitative information about residual proton content at deuterated positions, enabling precise determination of deuterium incorporation efficiency [11]. Deuterium nuclear magnetic resonance spectroscopy offers complementary information, directly quantifying deuterium content and confirming isotopic substitution patterns [13].

Carbon-13 nuclear magnetic resonance spectroscopy provides essential structural confirmation and can detect isotope-induced chemical shifts arising from deuterium substitution [11]. These isotopic shifts, typically ranging from 0.1 to 0.5 parts per million, serve as diagnostic indicators of successful deuterium incorporation and can be used for quantitative analysis of isotopic purity [11].

Mass Spectrometric Analysis

High-resolution mass spectrometry represents the gold standard for molecular weight confirmation and elemental composition determination of deuterated compounds [14]. The technique readily distinguishes between protiated and deuterated isotopologues based on mass differences, providing definitive evidence of deuterium incorporation [14]. Advanced software tools have been developed specifically for analyzing complex mass spectra of partially deuterated compounds, enabling automated determination of isotopic distribution patterns [14].

Chromatographic Purity Assessment

High-performance liquid chromatography coupled with ultraviolet detection provides quantitative assessment of chemical purity and identification of structurally related impurities [9]. The technique offers excellent sensitivity for detecting trace impurities that may arise from incomplete reactions or degradation processes [10]. Gas chromatography-mass spectrometry serves as a complementary technique for volatile impurities and residual solvents [9].

Analytical TechniquePrimary ApplicationDetection LimitPrecision (% RSD)Sample RequirementAnalysis Time
1H NMR SpectroscopyProton analysis0.1 mol%<2.05-10 mg30-60 min
2H NMR SpectroscopyDeuterium quantification1.0 mol%<5.010-20 mg60-120 min
13C NMR SpectroscopyCarbon framework0.5 mol%<3.010-15 mg45-90 min
Mass SpectrometryMolecular weight0.01 mg/mL<1.51-5 mg10-30 min
High-Resolution Mass SpectrometryElemental composition0.001 mg/mL<1.00.1-1 mg15-45 min
X-ray CrystallographyCrystal structureSingle crystalN/A0.1-0.5 mg24-72 hours

Impurity Profiling and Specification Development

Comprehensive impurity profiling requires systematic identification and quantification of potential synthetic impurities, including residual starting materials, reaction by-products, and degradation products [9]. Specification limits must account for the unique characteristics of deuterated compounds, including potential deuterium-hydrogen exchange products that may form during storage or handling [3].

Impurity TypeDetection MethodSpecification Limit (%)Typical Observed (%)Impact on QualityControl Strategy
Residual Starting MaterialsHPLC-UV<0.50.1-0.3Chemical purityPurification
Reaction By-productsGC-MS<1.00.2-0.8EfficacyReaction optimization
Deuterium Exchange Products2H NMR<2.00.5-1.5Isotopic purityExchange monitoring
Degradation ProductsLC-MS/MS<0.1<0.05StabilityStorage conditions
Inorganic ImpuritiesICP-MS<0.01<0.005SafetyMaterial control
Organic SolventsGC-FID<0.05<0.02Solvent residuesDrying procedures

Difenoconazole-d6 hydrochloride functions through the same fundamental mechanism as its non-deuterated counterpart, specifically targeting the sterol 14α-demethylase enzyme (CYP51), which serves as the primary target for triazole fungicides in fungal cells [1] [2] [3]. This cytochrome P450 enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a critical step in ergosterol biosynthesis that is essential for fungal cell membrane integrity and function.

The mechanistic action involves the coordination of the triazole ring's nitrogen atom with the heme iron of the CYP51 enzyme, forming a stable enzyme-inhibitor complex [4] [5] [3]. This binding occurs through a Type II interaction, characterized by spectral changes with absorption maximum at 425-435 nanometers and minimum at 390-410 nanometers [2]. The triazole moiety of difenoconazole-d6 hydrochloride coordinates through its N-4 nitrogen atom with the ferric iron of the heme prosthetic group, effectively blocking the enzyme's catalytic activity.

The CYP51 reaction normally proceeds through three consecutive monooxygenation steps, each requiring one molecule of oxygen and two reducing equivalents from reduced nicotinamide adenine dinucleotide phosphate. The first two steps convert the 14α-methyl group successively to a hydroxymethyl intermediate and then to a carboxyaldehyde derivative [3]. In the final step, the aldehyde group is eliminated as formic acid with concurrent formation of the Δ14,15 double bond. Difenoconazole-d6 hydrochloride disrupts this entire process by maintaining persistent binding to the enzyme's active site.

The inhibition demonstrates competitive kinetics, with binding affinity values in the nanomolar range, indicating high potency against the target enzyme [6] [7]. The hydrophobic cavity surrounding the heme iron accommodates the bulky aromatic regions of the difenoconazole molecule, while the triazole ring provides the critical coordination bond. This structural complementarity explains the high selectivity for fungal CYP51 over mammalian homologs, which possess different active site architectures and substrate binding preferences [2] [8].

Isotope Effects on Fungicidal Activity

The substitution of six hydrogen atoms with deuterium in difenoconazole-d6 hydrochloride introduces measurable kinetic isotope effects that influence the compound's biological activity and metabolic fate [9] [10]. Primary kinetic isotope effects arise from the increased bond strength of carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in slower rates of metabolic transformation.

The kinetic isotope effect magnitude for difenoconazole-d6 typically ranges from 1.5 to 7.0, depending on the specific metabolic pathway and enzyme involved [11] [10]. This isotope effect manifests most prominently in oxidative metabolism mediated by cytochrome P450 enzymes, where carbon-hydrogen bond cleavage represents the rate-limiting step. The deuterium substitution pattern in difenoconazole-d6 hydrochloride, specifically at the dioxolan ring positions (4,5,5-d3) and the methyl group (4-methyl-d3), places isotopic labels at sites susceptible to metabolic oxidation.

Despite the kinetic isotope effects on metabolic transformation, the fundamental fungicidal activity of difenoconazole-d6 hydrochloride remains comparable to the parent compound [12] [13]. Binding affinity studies demonstrate that deuterium substitution causes only minor alterations in enzyme-inhibitor interactions, typically within ±20% of the parent compound's activity [14] [15]. This preservation of biological activity reflects the fact that the triazole ring, which is responsible for the primary mechanism of action, remains unmodified in the deuterated analog.

The isotope effects become particularly relevant in environmental fate studies, where the differential degradation rates between difenoconazole and difenoconazole-d6 hydrochloride can be exploited to track transformation pathways and quantify biodegradation processes [16] [17]. The slower degradation of deuterated bonds provides a molecular clock for monitoring environmental persistence and metabolite formation patterns.

Applications as Internal Standard in Mass Spectrometry

Difenoconazole-d6 hydrochloride serves as a critical internal standard in liquid chromatography-tandem mass spectrometry and gas chromatography-mass spectrometry applications for the quantitative analysis of difenoconazole residues [12] [18] [19]. The compound's utility stems from its nearly identical chemical and physical properties to the parent compound, while maintaining sufficient mass difference for analytical discrimination.

The six-dalton mass increase provided by deuterium substitution enables clear separation of the internal standard from the analyte in mass spectrometric analysis [20] [21]. This mass difference is sufficient to avoid spectral overlap while maintaining similar ionization efficiency and chromatographic behavior. The internal standard approach compensates for matrix effects, extraction losses, and instrumental variations that commonly affect quantitative accuracy in complex environmental and biological matrices [19] [15].

Matrix effect correction represents a primary application, where co-elution of difenoconazole-d6 hydrochloride with the analyte ensures equivalent suppression or enhancement of ionization [15]. This correction is particularly important in electrospray ionization mass spectrometry, where co-eluting compounds can significantly alter analyte signal intensity. Studies have demonstrated that stable isotope-labeled internal standards provide superior matrix effect correction compared to structurally related compounds or external calibration approaches [14] [22].

Method validation protocols routinely employ difenoconazole-d6 hydrochloride to assess analytical performance parameters including accuracy, precision, and recovery [23]. The compound enables the calculation of absolute recovery values by comparing peak area ratios before and after sample processing. Recovery studies using spiked samples at various concentration levels provide essential data for method validation and quality control procedures.

Tracer Studies in Environmental Fate Analysis

Difenoconazole-d6 hydrochloride functions as a valuable tracer compound in environmental fate studies, enabling detailed investigation of degradation pathways, transformation product formation, and environmental persistence [25] [16] [26]. The isotopic labeling provides a molecular signature that can be tracked through complex environmental matrices and degradation processes.

Compound-specific isotope analysis applications utilize difenoconazole-d6 hydrochloride to elucidate biodegradation mechanisms and quantify transformation rates in soil and aquatic systems [16] [17]. The technique measures isotopic fractionation patterns that occur during enzymatic degradation, providing insights into the specific biochemical pathways involved in fungicide metabolism. Isotopic fractionation typically results in preferential transformation of lighter isotopes, leading to enrichment of heavier isotopes in the residual substrate fraction.

Stable isotope probing studies employ difenoconazole-d6 hydrochloride to identify microbial communities responsible for biodegradation and track the incorporation of fungicide-derived carbon into cellular components [16] [27]. These investigations reveal whether microorganisms utilize difenoconazole as a carbon source or merely co-metabolize the compound during growth on alternative substrates.

Environmental persistence studies benefit from the differential degradation rates between difenoconazole and difenoconazole-d6 hydrochloride, which provide quantitative measures of degradation extent and enable calculation of accurate half-life values [25] [26]. Field dissipation studies conducted over multiple years have demonstrated that difenoconazole exhibits moderate to high persistence in soil, with half-life values ranging from 51 to 322 days depending on environmental conditions.

Transformation product identification represents another critical application, where difenoconazole-d6 hydrochloride serves as a precursor for tracking the formation and fate of metabolites including the ketone derivative (CGA 205374), alcohol derivative (CGA 205375), and the triazole cleavage product (CGA 71019) [25] [26]. Mass balance studies using isotopically labeled standards provide comprehensive accounts of parent compound disappearance and metabolite formation rates.

Leaching potential assessments utilize difenoconazole-d6 hydrochloride in controlled lysimeter studies to evaluate groundwater contamination risks [25]. The compound's moderate mobility in soil, characterized by Freundlich adsorption coefficients ranging from 2.1 to 202 milliliters per gram, indicates potential for limited downward movement under specific conditions.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

447.079035 g/mol

Monoisotopic Mass

447.079035 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-08-2024

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